molecular formula C14H18O2 B047525 CYCLOHEXYL 2-METHOXYPHENYL KETONE CAS No. 111504-19-9

CYCLOHEXYL 2-METHOXYPHENYL KETONE

Cat. No.: B047525
CAS No.: 111504-19-9
M. Wt: 218.29 g/mol
InChI Key: IOVWHDLNFVGIRP-UHFFFAOYSA-N
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Description

Cyclohexyl(2-methoxyphenyl)methanone is an organic compound with the molecular formula C14H18O2 It is a member of the methanone class of compounds, characterized by the presence of a cyclohexyl group attached to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl(2-methoxyphenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 2-methoxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of Cyclohexyl(2-methoxyphenyl)methanone may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclohexyl(2-methoxyphenyl)methanone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, depending on its structural modifications. The methoxy group on the phenyl ring plays a crucial role in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Comparison: Cyclohexyl(2-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

cyclohexyl-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVWHDLNFVGIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147981
Record name Cyclohexyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107258-87-7
Record name Cyclohexyl(2-methoxyphenyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107258877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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